molecular formula C27H30N4O6 B3439385 N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE

N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE

Cat. No.: B3439385
M. Wt: 506.5 g/mol
InChI Key: YILNFYHBCCOOSM-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane carboxamide core with multiple functional groups, including a nitro group, a furan ring, and a pyridine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[furan-2-ylmethyl-[2-(3-nitro-2-oxopyridin-1-yl)acetyl]amino]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O6/c1-19-9-6-10-20(2)24(19)28-26(34)27(13-4-3-5-14-27)30(17-21-11-8-16-37-21)23(32)18-29-15-7-12-22(25(29)33)31(35)36/h6-12,15-16H,3-5,13-14,17-18H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILNFYHBCCOOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CN4C=CC=C(C4=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane carboxamide core, followed by the introduction of the 2,6-dimethylphenyl group, the furylmethyl group, and the nitro-oxo-pyridinylacetyl group through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)cyclohexanecarboxamide: Lacks the additional functional groups present in the target compound.

    1-(2-Furylmethyl)-3-nitro-2-oxo-1(2H)-pyridine: Contains the furylmethyl and nitro-oxo-pyridinyl groups but lacks the cyclohexanecarboxamide core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE
Reactant of Route 2
N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE

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